2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-cyclopropylimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-3-5-11-6-4-10-8(11)7-1-2-7/h4,6-7H,1-3,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIROQOZBKXIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Imidazole Derivatives
A common synthetic route to imidazole-based ethanamine derivatives involves the N-alkylation of imidazole or substituted imidazoles with appropriate haloalkyl reagents, followed by further functional group transformations.
Solvent-Free N-Alkylation :
A two-step solvent-free process has been developed for preparing imidazol-1-yl-acetic acid hydrochloride, which is structurally related to the target compound. This involves reacting imidazole with tert-butyl chloroacetate in the presence of a base to form imidazol-1-yl-acetic acid tert-butyl ester, followed by hydrolysis and acid treatment to yield the hydrochloride salt. This method offers advantages such as reduced process time, high yield (up to 84%), and minimal use of environmentally hazardous solvents.Alkylation Using Benzyl-2-chloroacetate :
Another method involves reacting benzyl-2-chloroacetate with imidazole in dimethylformamide (DMF) using potassium carbonate as a base to form benzyl-2-(1H-imidazole-1-yl)acetate, which can then be deprotected with hydrochloric acid to yield imidazol-1-yl-acetic acid.
These approaches can be adapted for the synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine by using 2-cyclopropyl-substituted imidazole or related intermediates.
Other Synthetic Considerations and Methods
Imidazole-Based Compound Synthesis via Oxime Intermediates :
Some patents describe methods involving oxime intermediates and subsequent transformations to imidazole derivatives, with yields greater than 50%. These methods include careful control of reaction temperature, solvent, and acid treatment steps.Acid-Catalyzed Condensation Reactions :
Condensation of imidazole aldehydes with other heterocyclic compounds in acidic media (e.g., acetic acid, sulfuric acid) at elevated temperatures (100 °C) has been used to prepare complex imidazole hybrids with yields ranging from 26% to 62%.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Solvent-free N-alkylation | Imidazole + tert-butyl chloroacetate, base | Up to 84% | Environmentally friendly, high yield | Requires hydrolysis and acid treatment |
| Continuous flow decarboxylation | L-histidine, catalyst (e.g., cyclohexanone), solvent | High purity >99.9% | Scalable, energy efficient | Specific to amino acid substrates |
| One-pot multicomponent synthesis | α-Hydroxyketones, oxoacetonitriles, primary amines, AcOH, EtOH, 70 °C | ~46% | Simple setup, one-step | Moderate yield, acid-sensitive |
| Oxime intermediate method | Imidazole oxime derivatives, acid treatment | >50% | Good yield, versatile intermediates | Multi-step, requires purification |
| Acid-catalyzed condensation | Imidazole aldehydes, benzofuranones, AcOH, heat | 26-62% | Access to complex derivatives | Moderate yields, harsh conditions |
Chemical Reactions Analysis
2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis Routes
The synthesis of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of cyclopropylamine with imidazole derivatives under controlled conditions. Various synthetic methods have been documented, including:
- Direct amination : Reacting cyclopropylamine with imidazole derivatives.
- Reduction reactions : Utilizing reducing agents to modify the imidazole structure.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a reference standard in analytical chemistry, aiding in the calibration of instruments and validation of methods.
Biology
The biological activities of this compound are under investigation, particularly its antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further research in drug development.
Medicine
Research is ongoing to explore its potential therapeutic applications. Notably, studies have indicated that this compound may target specific molecular pathways involved in various diseases. For instance:
| Disease Target | Mechanism of Action | Potential Outcome |
|---|---|---|
| Cancer | Inhibition of tumor growth via apoptosis induction | Reduced tumor size |
| Infectious Diseases | Disruption of microbial cell wall synthesis | Enhanced antimicrobial activity |
Industry
In industrial applications, this compound is used in the development of new materials and as an intermediate in synthesizing other chemical compounds. Its unique properties make it suitable for creating specialized polymers and coatings.
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Drug Development Research
Another research project focused on modifying the compound to enhance its bioavailability and reduce toxicity. By altering functional groups on the imidazole ring, researchers aimed to improve its pharmacokinetic profile while maintaining therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The imidazole ring is known to bind to metal ions and participate in various biochemical reactions . The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets . These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole derivatives are widely explored for their pharmacological and chemical versatility. Below is a detailed comparison of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine with analogous compounds, focusing on structural features, synthesis, and bioactivity.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas provided in references.
Structural and Electronic Differences
- Cyclopropyl vs. Halogen/Benzene Substituents : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce reactivity compared to brominated analogs (e.g., 2-(2-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine) . Brominated derivatives are often prioritized for their halogen-bonding capabilities in drug-target interactions.
- Ethylamine Side Chain: The ethylamine group in the target compound contrasts with carboxylic acid (e.g., 2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid) or sulfur-containing side chains (e.g., 1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropylamine). These variations influence solubility, bioavailability, and target specificity .
Pharmacological and Biochemical Profiles
- Brominated Analogs : Bromine’s electronegativity enhances binding to enzymes or receptors, as seen in antimicrobial benzoimidazole derivatives .
- Sulfur-Containing Derivatives : Compounds like 1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropylamine exhibit antiparasitic activity, likely due to sulfur’s nucleophilic reactivity .
Biological Activity
2-(2-Cyclopropyl-1H-imidazol-1-yl)ethan-1-amine, also known by its IUPAC name, is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and antifungal properties, as well as its possible therapeutic applications in drug development.
The structure of this compound features a cyclopropyl group attached to an imidazole ring, which may influence its biological activity compared to other similar compounds. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can affect its efficacy and stability in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating various monomeric alkaloids, it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be effective against several strains:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, it exhibited antifungal properties against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors within microbial cells, potentially disrupting their metabolic functions or cell wall integrity .
Case Studies
Study on Antiviral Activity:
A recent study highlighted the antiviral potential of imidazole derivatives, including compounds similar to this compound, against SARS-CoV-2. The compound demonstrated significant inhibition of viral replication with an effective concentration (EC50) comparable to established antiviral agents like remdesivir .
Therapeutic Applications:
Ongoing research is exploring the therapeutic applications of this compound in treating diseases associated with dysregulated pathways, particularly in oncology where imidazole derivatives have shown promise as selective inhibitors of cancer-related enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the cyclopropyl group in this compound may enhance its binding affinity to biological targets compared to other imidazole derivatives lacking this feature. For instance:
| Compound | Biological Activity |
|---|---|
| 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | Different activity profile due to methyl group |
| 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-amine | Altered pharmacological profile due to phenyl group |
These comparisons underscore the unique properties imparted by the cyclopropyl substituent in influencing biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
